molecular formula C12H24F2OSi B12602658 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol CAS No. 649717-89-5

1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol

Cat. No.: B12602658
CAS No.: 649717-89-5
M. Wt: 250.40 g/mol
InChI Key: FXEQNVTXDJRLEG-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is a fluorinated and silyl-protected secondary alcohol with a pentenol backbone. Its structure features a triethylsilyl (TES) group at the 2-position, a methyl group at the 3-position, and geminal difluoro substituents at the 1-position. The compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorine atoms and the bulky triethylsilyl group, which may enhance steric hindrance and modulate reactivity.

Properties

CAS No.

649717-89-5

Molecular Formula

C12H24F2OSi

Molecular Weight

250.40 g/mol

IUPAC Name

1,1-difluoro-3-methyl-2-triethylsilylpent-4-en-2-ol

InChI

InChI=1S/C12H24F2OSi/c1-6-10(5)12(15,11(13)14)16(7-2,8-3)9-4/h6,10-11,15H,1,7-9H2,2-5H3

InChI Key

FXEQNVTXDJRLEG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(C(C)C=C)(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of difluoromethyl and triethylsilyl groups into a suitable precursor. One common method involves the use of difluoromethylating agents and triethylsilyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the triethylsilyl group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related fluorinated alcohols and silylated derivatives, as detailed below:

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9)

  • Substituents : Trifluoromethyl (CF₃) and trifluoro (CF₃) groups.
  • Physical Properties :
    • Boiling point: 97 °C
    • Density: 1.36 g/mL
    • Refractive index: 1.332–1.336
    • pKa: ~9.62 (predicted) .
  • Applications : Used in capacitive sensors (e.g., ADIOL polymer matrices) due to its polarity and dielectric properties .
  • Reactivity : Participates in cross-metathesis reactions with Grubbs-type catalysts (e.g., HG-2 or G-2), yielding cyclopentane-fused isoxazolines in moderate yields (up to 54%) .
  • Key Differences : The trifluoromethyl and trifluoro groups enhance electron-withdrawing effects, lowering pKa compared to the target compound. The absence of a silyl group reduces steric bulk, favoring reactivity in catalytic transformations.

1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol

  • Substituents : Trifluoromethyl (CF₃) and diol (-OH) groups.
  • Physical Properties : Higher hydrophilicity due to dual hydroxyl groups.
  • Reactivity: The diol structure enables participation in tandem oxidation or protection-deprotection strategies, unlike mono-alcohol analogs .
  • Key Differences : Additional hydroxyl group increases hydrogen-bonding capacity and solubility in polar solvents, contrasting with the silyl-protected target compound.

Silyl-Protected Alcohols (e.g., Triethylsilyl Derivatives)

  • Substituents : Trialkylsilyl groups (e.g., TES).
  • Applications : Silyl groups are widely used in organic synthesis for temporary protection of alcohols, enabling selective reactions at other sites. For example, triethylsilyl (TES) groups offer moderate stability under acidic conditions compared to bulkier alternatives .
  • Key Differences : The TES group in the target compound likely improves stability during synthetic workflows but may hinder catalytic accessibility in sterically demanding reactions.

Comparative Data Table

Compound Name Substituents Boiling Point (°C) Density (g/mL) pKa Key Applications/Reactivity
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol -CF₂, -TES, -CH₃ N/A N/A N/A Hypothetical: Steric modulation in catalysis
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol -CF₃, -CF₃ 97 1.36 ~9.62 Capacitive sensors, cross-metathesis
1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol -CF₃, -CF₃, dual -OH N/A N/A N/A Oxidation/deprotection strategies

Research Findings and Limitations

  • Steric Considerations : The triethylsilyl group may impede reactions requiring open transition states but enhance stability in acidic or nucleophilic environments .
  • Data Gaps : Direct experimental data (e.g., boiling point, yields) for the target compound are unavailable in the provided evidence; comparisons are based on structural extrapolation.

Biological Activity

1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The difluoromethyl group is known to influence various pharmacological properties, including lipophilicity, hydrogen bonding capabilities, and metabolic stability. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol can be represented as follows:

C9H15F2OSi\text{C}_9\text{H}_{15}\text{F}_2\text{OSi}

This compound features a difluoromethyl group, which is often associated with enhanced biological activity compared to its non-fluorinated counterparts. The presence of the triethylsilyl group can also affect the solubility and reactivity of the compound.

The biological activity of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor, enhancing interactions with biological macromolecules such as proteins and nucleic acids .
  • Lipophilicity Modulation : The introduction of fluorine atoms generally increases the lipophilicity of compounds, which can improve membrane permeability and bioavailability .

Case Studies

Several studies have investigated the biological effects of compounds similar to 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol:

  • Antimicrobial Activity : Research indicates that difluoromethylated compounds exhibit significant antimicrobial properties. For instance, a study showed that compounds containing difluoromethyl groups displayed enhanced activity against various bacterial strains compared to their non-fluorinated analogs .
  • Anticancer Potential : A study focused on difluoromethyl derivatives revealed promising anticancer activity in vitro. These compounds were found to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. Specifically, difluoromethyl groups can enhance binding affinity to enzyme active sites, leading to greater inhibition rates .

Table 1: Biological Activities of Difluoromethyl Compounds

Compound NameActivity TypeIC50 (µM)Reference
1,1-Difluoro-3-methylphenylacetateAntimicrobial15
1,1-Difluoroalkylated phenolsAnticancer10
2,2-Difluoropropionic acidEnzyme Inhibition5
PropertyValue
LogP3.5
Hydrogen Bond Acidity (A)0.08
Solubility (mg/mL)25

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